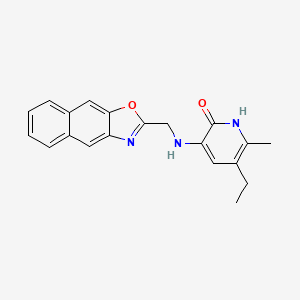
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((naphth(2,3-d)oxazol-2-ylmethyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((naphth(2,3-d)oxazol-2-ylmethyl)amino)- is a complex organic compound that belongs to the class of pyridinones. This compound is characterized by its unique structure, which includes a pyridinone core substituted with ethyl, methyl, and naphthoxazolylmethylamino groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((naphth(2,3-d)oxazol-2-ylmethyl)amino)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Ethyl and Methyl Groups: The ethyl and methyl groups can be introduced via alkylation reactions using suitable alkyl halides and a base.
Attachment of the Naphthoxazolylmethylamino Group: This step involves the reaction of the pyridinone intermediate with a naphthoxazole derivative under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((naphth(2,3-d)oxazol-2-ylmethyl)amino)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((naphth(2,3-d)oxazol-2-ylmethyl)amino)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((naphth(2,3-d)oxazol-2-ylmethyl)amino)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((naphth(2,3-d)oxazol-2-ylmethyl)amino)-
- 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((naphth(2,3-d)oxazol-2-ylmethyl)amino)-
- 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((naphth(2,3-d)oxazol-2-ylmethyl)amino)-
Uniqueness
The uniqueness of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((naphth(2,3-d)oxazol-2-ylmethyl)amino)- lies in its specific substituents and their arrangement, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
143707-94-2 |
|---|---|
Molecular Formula |
C20H19N3O2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-(benzo[f][1,3]benzoxazol-2-ylmethylamino)-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C20H19N3O2/c1-3-13-8-17(20(24)22-12(13)2)21-11-19-23-16-9-14-6-4-5-7-15(14)10-18(16)25-19/h4-10,21H,3,11H2,1-2H3,(H,22,24) |
InChI Key |
YRBDIKOYTPKETQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=NC3=CC4=CC=CC=C4C=C3O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


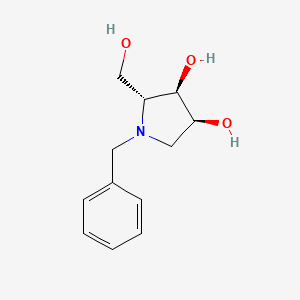
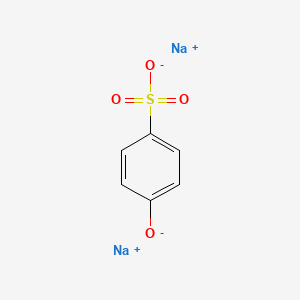
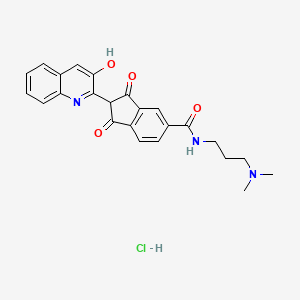

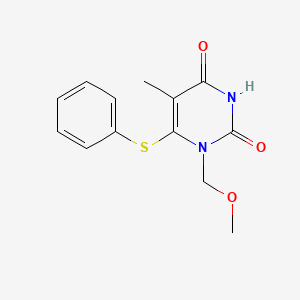

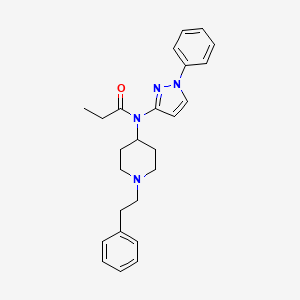
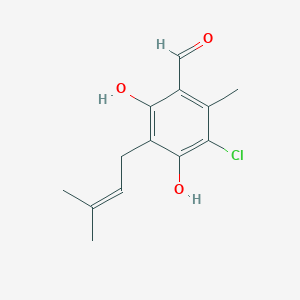
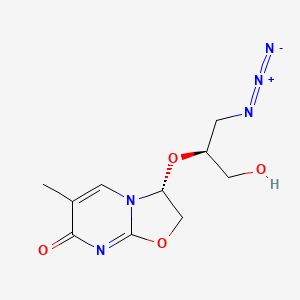
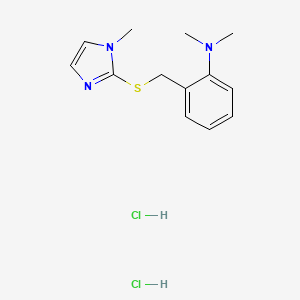

![[(4R,6S,10R,11S,12S,14R,16S,18R)-12-acetyloxy-6-(furan-3-yl)-18-hydroxy-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-14-yl] acetate](/img/structure/B15193993.png)

![1-(2-methyl-1H-pyrazolo[1,2-a]triazol-4-ium-3-yl)ethanone](/img/structure/B15194022.png)
